molecular formula C38H44F3N5O12 B3028536 Z-Val-Glu-Ile-Asp-AFC

Z-Val-Glu-Ile-Asp-AFC

Cat. No.: B3028536
M. Wt: 819.8 g/mol
InChI Key: OEVAAZFKVRJQQH-UXAYAQJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-VEID-AFC (trifluoroacetate salt): is a fluorogenic substrate specifically designed for caspase-6. This compound is used extensively in biochemical research to study enzyme activity, particularly in the context of apoptosis and proteolysis. The compound’s full chemical name is N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine, trifluoroacetate salt .

Scientific Research Applications

Z-VEID-AFC (trifluoroacetate salt): is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is in the study of caspase-6 activity, which is crucial for understanding the mechanisms of apoptosis. Researchers use this compound to measure the activity of caspase-6 in various cell types and under different experimental conditions. This helps in elucidating the role of caspase-6 in cell death and survival pathways. Additionally, Z-VEID-AFC (trifluoroacetate salt) is used in drug discovery and development to screen for potential inhibitors of caspase-6, which could have therapeutic applications in diseases characterized by excessive apoptosis .

Mechanism of Action

Target of Action

Z-Val-Glu-Ile-Asp-AFC is a fluorogenic substrate primarily targeted towards caspase-6 , an enzyme involved in the execution phase of cell apoptosis .

Mode of Action

Upon enzymatic cleavage by caspase-6, this compound releases 7-amino-4-trifluoromethylcoumarin (AFC) . AFC is a fluorophore that emits fluorescence, which can be used to quantify caspase-6 activity .

Biochemical Pathways

The compound is involved in the apoptosis pathway . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. The release of AFC upon cleavage by caspase-6 provides a measure of the activity of this enzyme, thus giving insights into the progression of apoptosis .

Pharmacokinetics

The compound’sfluorogenic and chromogenic characteristics suggest that it can be detected in cell lysate or electrophoretic gels , indicating its potential distribution and metabolism within the cell.

Result of Action

The cleavage of this compound by caspase-6 and the subsequent release of AFC allows for the detection of caspase-6 activity. This activity is indicative of the progression of apoptosis, a critical cellular process. Therefore, the action of this compound provides valuable information about the state of cell health and the occurrence of programmed cell death .

Preparation Methods

The synthesis of Z-VEID-AFC (trifluoroacetate salt) involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the fluorogenic moiety. The synthetic route typically starts with the preparation of the peptide sequence valyl-α-glutamyl-isoleucyl-α-asparagine . This sequence is then coupled with 7-amino-4-trifluoromethylcoumarin to form the final product. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide in an organic solvent like dimethylformamide .

Chemical Reactions Analysis

Z-VEID-AFC (trifluoroacetate salt): primarily undergoes enzymatic cleavage reactions. When acted upon by caspase-6, the compound releases 7-amino-4-trifluoromethylcoumarin , which is highly fluorescent. This reaction is typically carried out under physiological conditions (pH 7.4, 37°C) in a buffer solution. The major product formed from this reaction is 7-amino-4-trifluoromethylcoumarin , which can be quantified using fluorescence spectroscopy .

Comparison with Similar Compounds

Z-VEID-AFC (trifluoroacetate salt): is unique in its specificity for caspase-6. Similar compounds include Z-YVAD-AFC (trifluoroacetate salt) , which is a fluorogenic substrate for caspase-1, and Z-DEVD-AFC (trifluoroacetate salt) , which is specific for caspase-3. While these compounds share a similar fluorogenic moiety (7-amino-4-trifluoromethylcoumarin ), their peptide sequences differ, conferring specificity for different caspases. This specificity is crucial for accurately studying the activity of individual caspases in various biological processes .

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVAAZFKVRJQQH-UXAYAQJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44F3N5O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Val-Glu-Ile-Asp-AFC
Reactant of Route 2
Reactant of Route 2
Z-Val-Glu-Ile-Asp-AFC
Reactant of Route 3
Z-Val-Glu-Ile-Asp-AFC
Reactant of Route 4
Z-Val-Glu-Ile-Asp-AFC
Reactant of Route 5
Reactant of Route 5
Z-Val-Glu-Ile-Asp-AFC
Reactant of Route 6
Reactant of Route 6
Z-Val-Glu-Ile-Asp-AFC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.